N-(2-chloro-4-methylphenyl)butanamide: Structural Characterization, Synthesis, and Applications
N-(2-chloro-4-methylphenyl)butanamide: Structural Characterization, Synthesis, and Applications
Executive Summary
N-(2-chloro-4-methylphenyl)butanamide (also known as 2'-chloro-4'-methylbutyranilide) is a halogenated anilide derivative. Compounds of this class serve as critical building blocks and intermediates in the development of agrochemicals (such as fungicides and herbicides) and active pharmaceutical ingredients (APIs).
This technical whitepaper provides an in-depth analysis of its chemical structure, details a field-proven, self-validating synthetic methodology, and outlines the analytical frameworks required to confirm its structural integrity.
Structural and Physicochemical Profiling
The core structure of N-(2-chloro-4-methylphenyl)butanamide consists of a butyramide aliphatic chain linked to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the ortho position and a methyl group at the para position relative to the amide nitrogen.
Mechanistically, the ortho-chloro substituent exerts a dual effect: it inductively withdraws electron density from the aromatic system while providing significant steric hindrance around the amide bond. This steric bulk restricts the free rotation of the N-C(aryl) bond, influencing the molecule's three-dimensional conformation and its potential binding affinity in biological targets.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound, synthesized from foundational chemical informatics data for its primary precursor, .
| Property | Value | Description / Causality |
| Molecular Formula | Comprises the anilide core and butyryl chain. | |
| Molecular Weight | 211.69 g/mol | Calculated standard atomic weights. |
| Hydrogen Bond Donors | 1 | The amide N-H acts as a primary H-bond donor. |
| Hydrogen Bond Acceptors | 1 | The amide carbonyl (C=O) acts as an H-bond acceptor. |
| Estimated LogP | ~3.5 | Indicates moderate lipophilicity, suitable for membrane permeability in drug design. |
| Rotatable Bonds | 4 | Allows flexibility in the aliphatic chain for target binding. |
Synthesis Methodology: The Schotten-Baumann Acylation
The most robust and scalable method for synthesizing N-(2-chloro-4-methylphenyl)butanamide is through a modified . This involves the nucleophilic acyl substitution of 2-chloro-4-methylaniline with butyryl chloride.
Because the ortho-chloro group sterically hinders the amine and reduces its nucleophilicity via electron withdrawal, highly reactive acyl chlorides are preferred over standard carboxylic acids (which would require expensive coupling reagents like HATU or DCC).
Logical Workflow of the Reaction Mechanism
Fig 1: Schotten-Baumann nucleophilic acyl substitution workflow.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . The strategic use of an acid-base workup ensures that any unreacted starting materials are chemically partitioned into the aqueous phase, guaranteeing the purity of the organic product.
Reagents Required:
-
2-Chloro-4-methylaniline (1.0 equivalent)
-
Butyryl chloride (1.1 equivalents)
-
Triethylamine (
) or aqueous NaOH (1.5 equivalents) -
Dichloromethane (DCM) (Solvent)
Procedure:
-
Dissolution & Scavenging Setup: Dissolve 1.0 eq of 2-chloro-4-methylaniline in anhydrous DCM. Add 1.5 eq of
.-
Causality:
acts as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted aniline, forming an unreactive ammonium salt and stalling the reaction at 50% yield.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Causality: Acylation is highly exothermic. Low temperatures prevent the degradation of the acyl chloride and minimize the formation of di-acylated side products.
-
-
Electrophile Addition: Add 1.1 eq of butyryl chloride dropwise over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.
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Self-Validating Workup:
-
Acid Wash: Wash the organic layer with 1M HCl. Purpose: Protonates any unreacted 2-chloro-4-methylaniline, pulling it into the aqueous layer.
-
Base Wash: Wash with saturated aqueous
. Purpose: Hydrolyzes unreacted butyryl chloride into butyric acid and pulls it into the aqueous layer as a sodium salt. -
Brine Wash: Wash with saturated NaCl to remove residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization from ethanol/water.
Fig 2: Step-by-step experimental workflow for anilide synthesis and purification.
Analytical Validation Standards
To confirm the successful synthesis and structural integrity of N-(2-chloro-4-methylphenyl)butanamide, researchers must utilize spectroscopic validation. The absence of precursor signals is just as critical as the presence of product signals.
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Infrared (IR) Spectroscopy:
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Expected: A strong, sharp Amide I band (C=O stretch) at ~1650–1680
and an Amide II band (N-H bend) at ~1530 . -
Validation Check: The disappearance of the primary amine N-H doublet (typically seen around 3300 and 3400
in the aniline precursor) confirms complete conversion.
-
-
Proton NMR (
NMR, ):-
Aliphatic Region: A triplet at ~0.9 ppm (
of the butyryl chain), a multiplet at ~1.7 ppm ( ), and a triplet at ~2.3 ppm ( adjacent to the carbonyl). -
Aromatic Region: A distinct 1,2,4-trisubstituted splitting pattern between 7.0–8.0 ppm.
-
Amide Region: A broad singlet at ~7.5–8.0 ppm corresponding to the N-H proton.
-
Validation Check: The complete absence of a broad singlet at ~3.5–4.0 ppm (characteristic of the
protons in the starting aniline) proves the efficacy of the 1M HCl workup step.
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